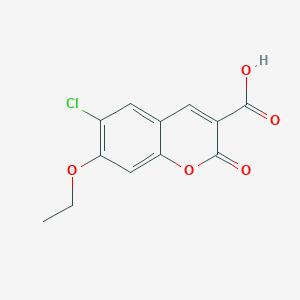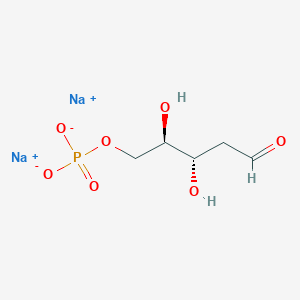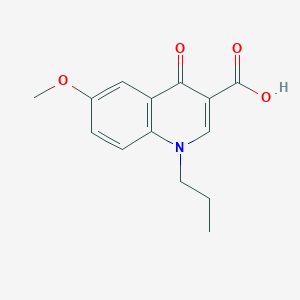
6,8-Dichloro-4-hydrazinoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 6,8-Dichloro-4-hydrazinoquinoline hydrochloride typically involves the reaction of 6,8-dichloroquinoline with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazino derivative. The product is then purified and converted to its hydrochloride salt form .
Análisis De Reacciones Químicas
6,8-Dichloro-4-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6,8-Dichloro-4-hydrazinoquinoline hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, such as anticancer and antimicrobial properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6,8-Dichloro-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparación Con Compuestos Similares
6,8-Dichloro-4-hydrazinoquinoline hydrochloride can be compared with other similar compounds, such as:
4-Hydrazinoquinoline hydrochloride: This compound has a similar structure but lacks the chlorine atoms at positions 6 and 8.
6-Fluoro-4-hydrazinoquinoline hydrochloride: This compound has a fluorine atom at position 6 instead of chlorine.
The presence of chlorine atoms in this compound makes it unique and can influence its reactivity and interactions with other molecules .
Propiedades
Número CAS |
1170005-43-2 |
|---|---|
Fórmula molecular |
C9H8Cl3N3 |
Peso molecular |
264.5 g/mol |
Nombre IUPAC |
(6,8-dichloroquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C9H7Cl2N3.ClH/c10-5-3-6-8(14-12)1-2-13-9(6)7(11)4-5;/h1-4H,12H2,(H,13,14);1H |
Clave InChI |
LOVCIEPUXBWCNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=CC(=CC2=C1NN)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11855506.png)




![7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11855528.png)

![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde](/img/structure/B11855538.png)



![5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11855563.png)
